3-{3-[(2-oxo-2H-chromen-4-yl)amino]phenyl}acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[(2-oxo-2H-chromen-4-yl)amino]phenyl}acrylic acid is a compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(2-oxo-2H-chromen-4-yl)amino]phenyl}acrylic acid typically involves the reaction of 2-oxo-2H-chromene-4-carboxylic acid with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(2-oxo-2H-chromen-4-yl)amino]phenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halides and bases (e.g., sodium hydroxide, NaOH) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted coumarin derivatives .
Scientific Research Applications
3-{3-[(2-oxo-2H-chromen-4-yl)amino]phenyl}acrylic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives with potential biological activities.
Biology: Studied for its effects on various biological pathways, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential as an anticonvulsant, antimicrobial, and anticancer agent
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 3-{3-[(2-oxo-2H-chromen-4-yl)amino]phenyl}acrylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like γ-aminobutyric acid (GABA) ionotropic receptors, leading to its anticonvulsant effects . The compound’s structure allows it to bind to these targets, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid
- 7-(2-morpholino-2-oxoethoxy)-2H-chromen-2-one
- 4-methyl-2-oxo-2H-chromen-7-yl derivatives
Uniqueness
3-{3-[(2-oxo-2H-chromen-4-yl)amino]phenyl}acrylic acid is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its ability to interact with various molecular targets makes it a versatile compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C18H13NO4 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(E)-3-[3-[(2-oxochromen-4-yl)amino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H13NO4/c20-17(21)9-8-12-4-3-5-13(10-12)19-15-11-18(22)23-16-7-2-1-6-14(15)16/h1-11,19H,(H,20,21)/b9-8+ |
InChI Key |
ZWUJJKCQMSDQRB-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=CC(=C3)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=CC(=C3)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.